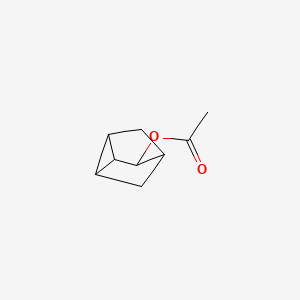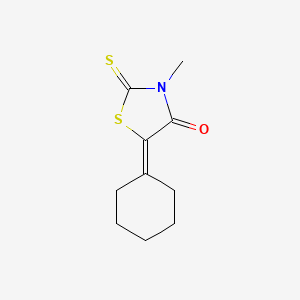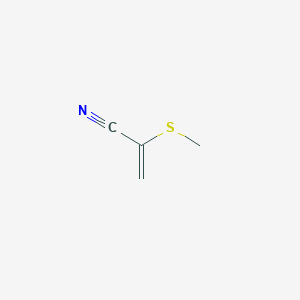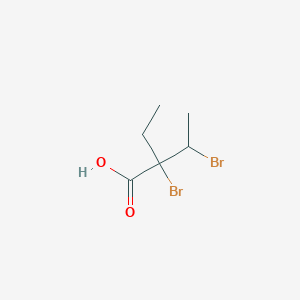
2,3-Dibromo-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-2-ethylbutanoic acid is an organic compound with the molecular formula C6H10Br2O2. It is a derivative of butanoic acid, where two bromine atoms are attached to the second and third carbon atoms, and an ethyl group is attached to the second carbon atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-ethylbutanoic acid typically involves the bromination of 2-ethylbutanoic acid. One common method is the addition of bromine to the double bond of 2-ethylbutenoic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination reaction can be precisely controlled. This method ensures high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-ethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used.
Elimination: Strong bases such as potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of 2-ethylbutanoic acid derivatives.
Elimination: Formation of 2-ethylbutenoic acid.
Oxidation: Formation of dibromo derivatives with higher oxidation states.
Reduction: Formation of debrominated butanoic acid derivatives.
Scientific Research Applications
2,3-Dibromo-2-ethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-ethylbutanoic acid involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-ethylbutanoic acid
- 2,3-Dibromobutanoic acid
- 2-Bromo-2-ethylbutanoic acid
Uniqueness
2,3-Dibromo-2-ethylbutanoic acid is unique due to the presence of two bromine atoms on adjacent carbon atoms, which significantly influences its reactivity and chemical behavior. This makes it distinct from other similar compounds that may have different substitution patterns or fewer bromine atoms.
Properties
CAS No. |
6335-72-4 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
2,3-dibromo-2-ethylbutanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c1-3-6(8,4(2)7)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
BJIXPDUJLORJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)Br)(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
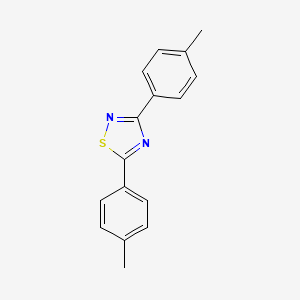
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
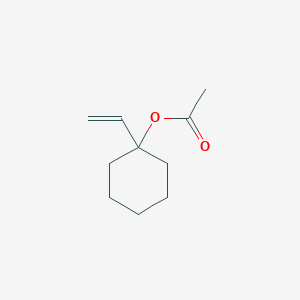
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
